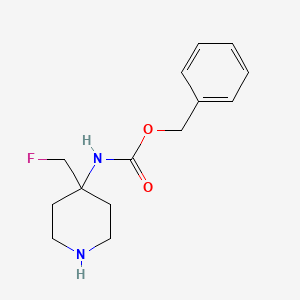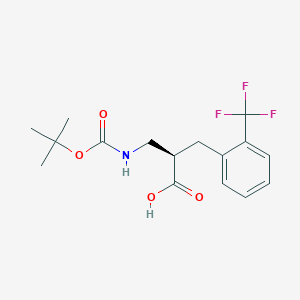
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group and a trifluoromethyl-substituted benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biology, this compound may be used in the study of enzyme-substrate interactions and other biochemical processes. Its trifluoromethyl group can enhance the compound’s stability and bioavailability.
Medicine
In medicine, ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid may serve as a precursor for the synthesis of pharmaceuticals, particularly those that require chiral purity and specific functional groups.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the Boc-protected amine group can be deprotected to reveal a reactive amine.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral amino acids and derivatives with Boc-protected amine groups and trifluoromethyl-substituted benzyl groups. Examples include:
- ®-3-((tert-Butoxycarbonyl)amino)-2-(2-fluorobenzyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)benzyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioavailability, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H20F3NO4 |
|---|---|
Peso molecular |
347.33 g/mol |
Nombre IUPAC |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 |
Clave InChI |
XUPGCCQZOAAOCR-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





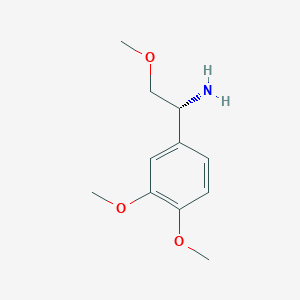
![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)
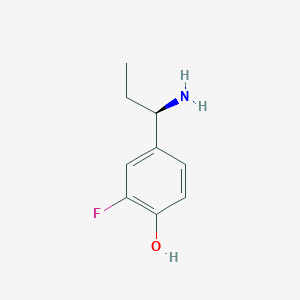
![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)
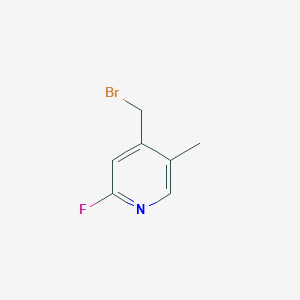
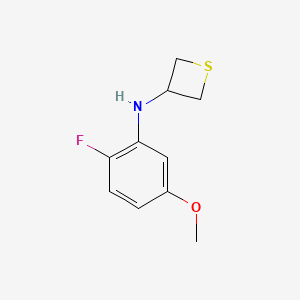
![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
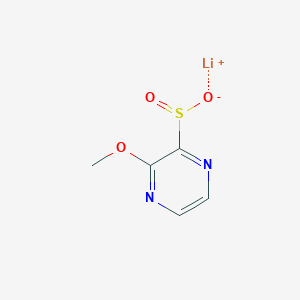
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
